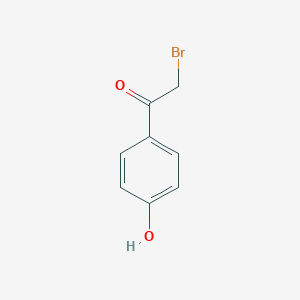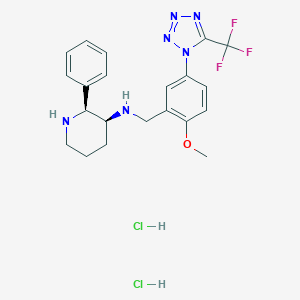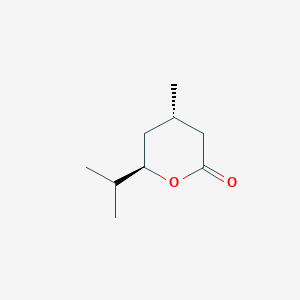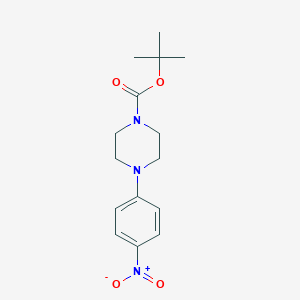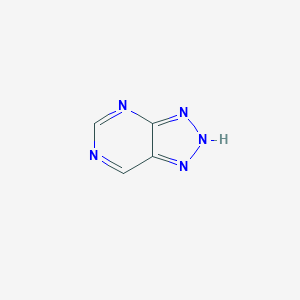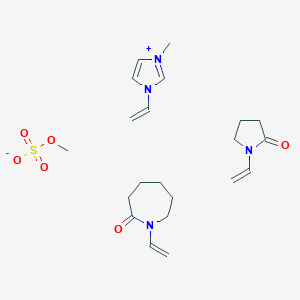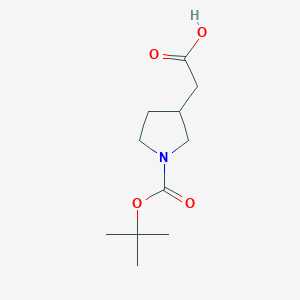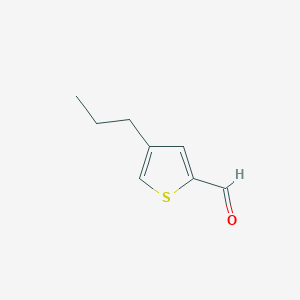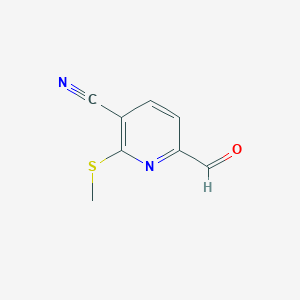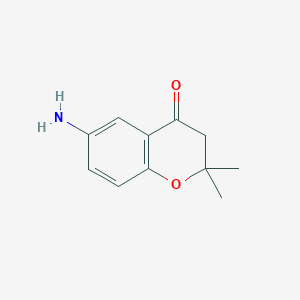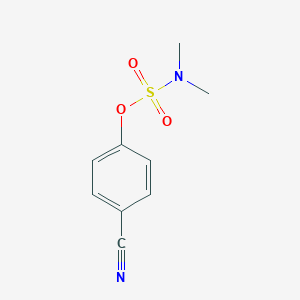![molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5](/img/structure/B64733.png)
2-(3-Amino-phenyl)-benzo[h]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-phenyl)-benzo[h]chromen-4-one, also known as PBCO, is a synthetic compound that belongs to the family of chromenone derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties and structure.
作用機序
The mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves the activation of the Nrf2 pathway, which is responsible for the expression of various antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of various diseases.
生化学的および生理学的効果
2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been shown to exhibit various biochemical and physiological effects such as the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the enhancement of synaptic plasticity. It also exhibits neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.
実験室実験の利点と制限
The advantages of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, including the development of novel analogs with improved solubility and efficacy. Further studies are also needed to investigate the potential use of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one needs to be further elucidated to better understand its therapeutic potential.
In conclusion, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical properties and structure make it a valuable tool for investigating the pathogenesis of various diseases and developing novel treatments.
合成法
The synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves a multi-step process that includes the reaction of 3-amino phenol with 2-hydroxybenzaldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification and isolation using chromatography techniques.
科学的研究の応用
2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
185028-75-5 |
|---|---|
製品名 |
2-(3-Amino-phenyl)-benzo[h]chromen-4-one |
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC名 |
2-(3-aminophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2 |
InChIキー |
PSFJZUUBCFRPCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
同義語 |
4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



